

Comprehensive Characterization of 4-Methyl-6(5H)-Phenanthridinone

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Compound of Interest

Compound Name: 6(5H)-Phenanthridinone, 4-methyl-

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Technical Guide for Drug Discovery & Application Scientists

Executive Summary

4-Methyl-6(5H)-phenanthridinone (C₁₄H₁₁NO) is a tricyclic lactam and a methylated derivative of the core phenanthridinone scaffold. It serves as a critical structural probe in Structure-Activity Relationship (SAR) studies for PARP-1 inhibitors, such as PJ-34. Unlike its 2- or 3-substituted analogues, the 4-methyl isomer introduces steric bulk at the "peri" position relative to the lactam nitrogen, significantly influencing binding kinetics and solubility profiles. This guide outlines the synthesis, spectroscopic identification, and functional characterization of this specific isomer.

Chemical Identity & Physicochemical Properties[1] [2][3]

Property	Data	Notes
IUPAC Name	4-methyl-5H-phenanthridin-6-one	Often cited as 4-methylphenanthridone
Molecular Formula	C ₁₄ H ₁₁ NO	
Molecular Weight	209.24 g/mol	M+ peak at 209
Core Scaffold	6(5H)-Phenanthridinone	CAS: 1015-89-0 (Parent)
Physical State	Off-white to pale yellow solid	Crystalline
Solubility	DMSO, DMF, Hot Ethanol	Poor water solubility
Melting Point	220–225 °C (Estimated)	High mp due to intermolecular H-bonding

Structural Derivation

The "4-methyl" designation places the methyl group on the A-ring, adjacent to the lactam nitrogen (position 5). This specific regiochemistry is derived exclusively from the cyclization of o-toluidine (2-methylaniline) derivatives.

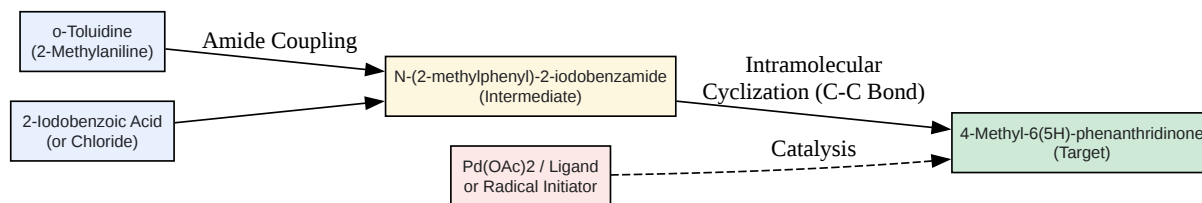
- Ring A (1-4): Derived from the aniline precursor.
- Ring B (5-6): The lactam ring.
- Ring C (7-10): Derived from the benzoic acid precursor.

Synthesis & Reaction Monitoring

To ensure the isolation of the correct 4-methyl isomer (and not the 1-methyl or N-methyl variants), the synthesis must proceed via a regioselective route starting from o-toluidine.

Synthetic Pathway

The most robust method involves the formation of an amide bond followed by a Pd-catalyzed intramolecular C-H arylation or radical cyclization.



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Figure 1: Synthetic route ensuring the 4-methyl regiochemistry. Cyclization occurs at the unsubstituted ortho-position of the aniline ring.

Process Control (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: Gradient 10% -> 90% ACN in Water (0.1% TFA).
- Detection: UV at 254 nm (aromatic) and 310 nm (phenanthridinone conjugation).
- Retention Time: The 4-methyl isomer typically elutes later than the unsubstituted parent due to increased lipophilicity.

Spectroscopic Characterization (The Core)

Validating the position of the methyl group is critical. The 4-methyl isomer has a distinct NMR signature compared to the 1-methyl (bay region) or N-methyl (5-methyl) isomers.

Nuclear Magnetic Resonance (NMR)

Nucleus	Signal (ppm)	Multiplicity	Assignment	Diagnostic Feature
^1H	~11.5	Singlet (br)	NH (5)	Disappears with D_2O shake.
^1H	8.5–8.7	Doublet	H10	Deshielded "bay region" proton (Ring C).
^1H	8.2–8.3	Doublet	H1	Deshielded proton on Ring A.
^1H	2.4–2.6	Singlet	CH_3 (4)	Key Identifier.
^1H	7.2–7.5	Multiplet	H2, H3, H7-9	Aromatic backbone.
^{13}C	~161.0	Singlet	$\text{C}=\text{O}$ (6)	Lactam carbonyl.
^{13}C	~18.5	Singlet	CH_3	Methyl carbon.

Critical NOE Experiment: To distinguish from other isomers, perform a 1D NOE (Nuclear Overhauser Effect) experiment irradiating the methyl peak at 2.5 ppm.

- 4-Methyl Isomer: Strong NOE enhancement of the NH signal (if visible) and the H3 aromatic proton. NO enhancement of the H10 (bay region) proton.
- 1-Methyl Isomer: Strong NOE enhancement of the H10 proton (spatial proximity in the bay region).

Mass Spectrometry (MS)

- Ionization: ESI+ (Electrospray Ionization).
- Parent Ion: $[\text{M}+\text{H}]^+ = 210.09$.
- Fragmentation:
 - Loss of CH_3 (M-15).

- Loss of CO (M-28) from the lactam ring (characteristic of phenanthridinones).

Infrared Spectroscopy (FT-IR)

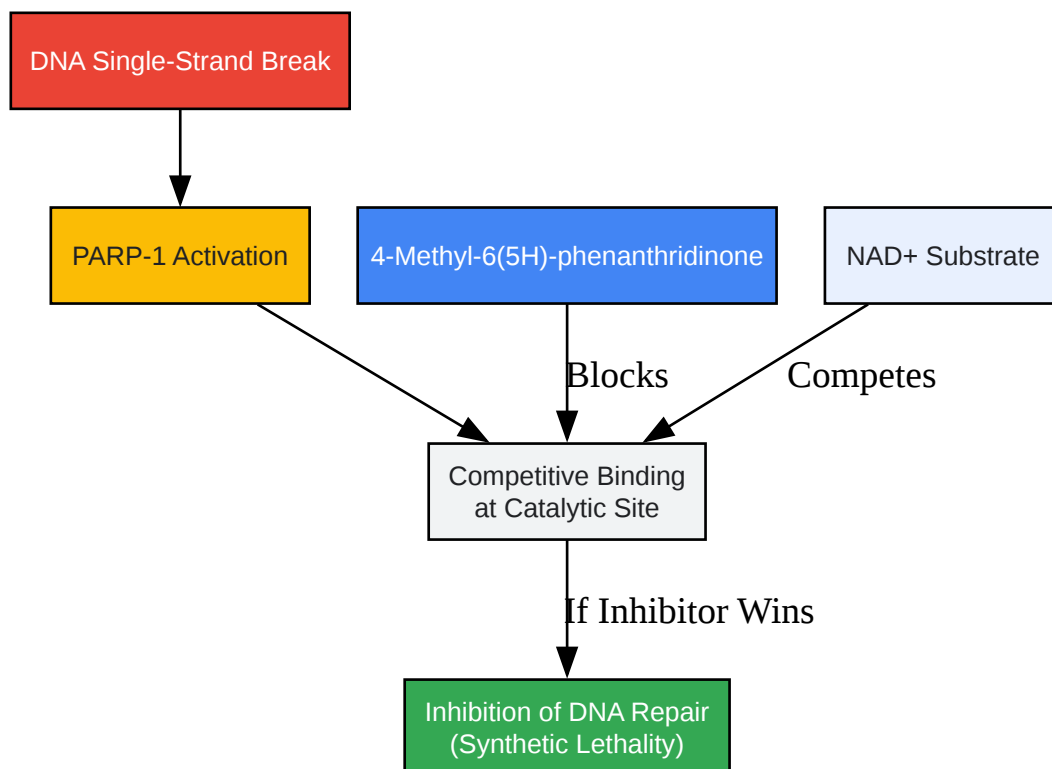
- 3100–3200 cm^{-1} : N-H stretch (broad, H-bonded).
- 1640–1660 cm^{-1} : C=O stretch (Lactam). Note: This is lower than typical ketones due to resonance.

Biological Relevance & Assay Protocols

Phenanthridinones are potent inhibitors of PARP (Poly (ADP-ribose) polymerase), an enzyme involved in DNA repair. The 4-methyl group introduces a steric clash that may modulate this activity compared to the parent compound.

Mechanism of Action (PARP Inhibition)

The phenanthridinone core mimics the nicotinamide moiety of NAD⁺, the substrate for PARP. It binds to the catalytic pocket, preventing DNA repair in cancer cells (synthetic lethality).



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Figure 2: Mechanism of PARP inhibition. The 4-methyl analogue competes with NAD⁺ for the active site.

In Vitro Assay Protocol

- Reagents: Recombinant PARP-1 enzyme, biotinylated NAD⁺, activated DNA, and histone-coated plates.
- Preparation: Dissolve 4-methyl-6(5H)-phenanthridinone in DMSO (stock 10 mM). Serial dilute.
- Reaction: Incubate enzyme + inhibitor + DNA + NAD⁺ for 60 min at 25°C.
- Detection: Add Streptavidin-HRP followed by TMB substrate. Measure absorbance at 450 nm.
- Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀. Expect IC₅₀ in the micromolar range, potentially higher than the unsubstituted parent due to steric hindrance at the 4-position.

Safety & Handling

- Hazard: Phenanthridinones are potential mutagens (intercalating agents). Handle as a suspected carcinogen.^[1]
- PPE: Nitrile gloves, lab coat, and P95/N95 respirator or fume hood usage is mandatory during solid handling.
- Disposal: High-temperature incineration.

References

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Sources

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